molecular formula C18H22N4O4S B2706296 N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899994-86-6

N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2706296
CAS No.: 899994-86-6
M. Wt: 390.46
InChI Key: YGIWOHGLDRZVPQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The starting materials often include sec-butylamine, o-tolyl derivatives, and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve:

    Condensation reactions: Using appropriate catalysts and solvents to form the thieno[3,4-c]pyrazole core.

    Oxidation reactions: To introduce the dioxido groups.

    Amidation reactions: To attach the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido groups.

    Reduction: Reduction reactions can potentially alter the thieno[3,4-c]pyrazole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: As a building block for synthesizing more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism by which N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole derivatives: Compounds with similar core structures but different substituents.

    Oxalamide derivatives: Compounds featuring the oxalamide moiety with various side chains.

Uniqueness

N-(butan-2-yl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-butan-2-yl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-4-12(3)19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-8-6-5-7-11(15)2/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIWOHGLDRZVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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